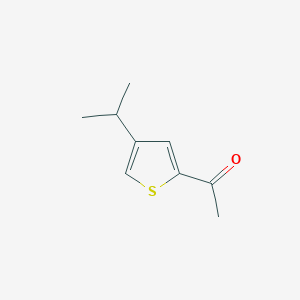

1-(4-Isopropylthiophen-2-yl)ethanone

Description

1-(4-Isopropylthiophen-2-yl)ethanone is a sulfur-containing acetophenone analog featuring a thiophene ring substituted with an isopropyl group at the 4-position and a ketone group at the 2-position. Its molecular formula is C₉H₁₂OS, with a molecular weight of 168.26 g/mol. The thiophene ring imparts aromaticity, while the isopropyl group contributes steric bulk and electron-donating effects, influencing both reactivity and physical properties.

Properties

CAS No. |

97511-09-6 |

|---|---|

Molecular Formula |

C9H12OS |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

1-(4-propan-2-ylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C9H12OS/c1-6(2)8-4-9(7(3)10)11-5-8/h4-6H,1-3H3 |

InChI Key |

FNQSLUZLSAUUDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CSC(=C1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Isopropylthiophen-2-yl)ethanone are compared below with analogous compounds from diverse chemical classes, including benzene, benzofuran, and substituted thiophene derivatives. Key differences in substituents, ring systems, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Ring System Effects :

- Thiophene vs. Benzene : Thiophene’s sulfur atom enhances π-electron delocalization compared to benzene but reduces aromatic stability. This makes thiophene derivatives more reactive in electrophilic substitutions .

- Benzofuran : Oxygen in benzofuran increases electronegativity, altering electronic properties and applications (e.g., fragrance vs. medicinal uses) .

Substituent Influence :

- Electron-Donating Groups (e.g., isopropyl) : Increase lipophilicity and steric hindrance, reducing nucleophilic attack on the ketone group. This contrasts with electron-withdrawing groups (e.g., Cl, I), which polarize the carbonyl, enhancing reactivity .

- Hydroxyl Groups : Improve solubility in polar solvents and enable hydrogen bonding, critical for biological activity (e.g., neuroprotection in lignans) .

Biological and Industrial Applications: The isopropyl-thiophene derivative’s lipophilicity suggests utility in hydrophobic matrices or drug delivery systems, whereas hydroxylated analogs (e.g., 1-(4-hydroxyphenyl)ethanone) are prioritized in pharmacology . Halogenated derivatives (e.g., 4-iodo or 2-chloro) are leveraged in heavy-atom chemistry or agrochemical synthesis .

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polarity) | LogP (Predicted) |

|---|---|---|---|---|

| 1-(4-Isopropylthiophen-2-yl)ethanone | 168.26 | ~220–240 | Low (lipophilic) | 2.8 |

| 4'-Isopropylacetophenone | 162.23 | ~250–260 | Moderate | 2.5 |

| 1-(4-Hydroxyphenyl)ethanone | 136.15 | Sublimes at 200 | High (polar) | 1.2 |

| 1-(2-Chlorophenyl)ethanone | 154.60 | ~245 | Low | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.